Cas no 116403-62-4 (Benzoic acid, 3,4,5-trihydroxy-, 1,1'-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-diyl]bis[(2R,3R)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-2,3-diyl] ester)

Benzoic acid, 3,4,5-trihydroxy-, 1,1'-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-diyl]bis[(2R,3R)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-2,3-diyl] ester structure
116403-62-4 structure
Product Name:Benzoic acid, 3,4,5-trihydroxy-, 1,1'-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-diyl]bis[(2R,3R)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-2,3-diyl] ester
Numero CAS:116403-62-4
MF:C44H34O22
MW:914.727574825287
CID:191602
PubChem ID:5152597
Update Time:2024-03-01

Benzoic acid, 3,4,5-trihydroxy-, 1,1'-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-diyl]bis[(2R,3R)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-2,3-diyl] ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzoic acid,3,4,5-trihydroxy-,1,1'-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-diyl]bis[(2R,3R)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-2,3-diyl]ester
    • Benzoic acid,3,4,5-trihydroxy-,1,1'-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-diyl]bis[(2R,3R)-3,4-dihydro-5,7-dih
    • Benzoic acid, 3,4,5-trihydroxy-,[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-diyl]bis[(2R,3R)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-2,3-diyl]ester (9CI)
    • Benzoicacid, 3,4,5-trihydroxy-,(4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-diyl)bis(3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-2,3-diyl)ester, stereoisomer
    • Theasinensin D
    • Benzoic acid, 3,4,5-trihydroxy-, 1,1'-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-diyl]bis[(2R,3R)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-2,3-diyl] ester
    • NCGC00094735-01
    • SCHEMBL21751976
    • 2-,2--BISEPIGALLOCATECHIN DIGALLATE
    • DTXSID101317247
    • CHEMBL1394337
    • 2,2'-(4,4',5,5',6,6'-Hexahydroxy-[1,1'-biphenyl]-2,2'-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate)
    • 116403-62-4
    • Inchi: 1S/C44H34O22/c45-15-5-21(47)17-11-31(65-43(61)13-1-23(49)35(55)24(50)2-13)41(63-29(17)7-15)19-9-27(53)37(57)39(59)33(19)34-20(10-28(54)38(58)40(34)60)42-32(12-18-22(48)6-16(46)8-30(18)64-42)66-44(62)14-3-25(51)36(56)26(52)4-14/h1-10,31-32,41-42,45-60H,11-12H2
    • Chiave InChI: YUULFXAQUWEYNP-UHFFFAOYSA-N
    • Sorrisi: O1C2C=C(C=C(C=2CC(C1C1=CC(=C(C(=C1C1=C(C(=C(C=C1C1C(CC2C(=CC(=CC=2O1)O)O)OC(C1C=C(C(=C(C=1)O)O)O)=O)O)O)O)O)O)O)OC(C1C=C(C(=C(C=1)O)O)O)=O)O)O

Proprietà calcolate

  • Massa esatta: 914.15417271g/mol
  • Massa monoisotopica: 914.15417271g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 16
  • Conta accettatore di obbligazioni idrogeno: 22
  • Conta atomi pesanti: 66
  • Conta legami ruotabili: 9
  • Complessità: 1530
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.2
  • Superficie polare topologica: 395Ų

Benzoic acid, 3,4,5-trihydroxy-, 1,1'-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-diyl]bis[(2R,3R)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-2,3-diyl] ester Letteratura correlata

Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti